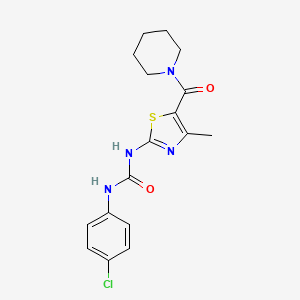
1-(4-Chlorophenyl)-3-(4-methyl-5-(piperidine-1-carbonyl)thiazol-2-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorophenyl)-3-(4-methyl-5-(piperidine-1-carbonyl)thiazol-2-yl)urea, also known as CP-544326, is a synthetic compound that acts as a selective antagonist of the orexin-1 receptor. Orexins are neuropeptides that regulate a variety of physiological processes, including sleep-wake cycles, appetite, and energy homeostasis. CP-544326 has been studied for its potential therapeutic applications in treating sleep disorders, obesity, and addiction.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 1-(4-Chlorophenyl)-3-(4-methyl-5-(piperidine-1-carbonyl)thiazol-2-yl)urea involves the reaction of 4-chloroaniline with 4-methyl-5-(piperidine-1-carbonyl)thiazol-2-amine in the presence of a coupling agent to form the intermediate product, which is then treated with urea to obtain the final product.
Starting Materials
4-chloroaniline, 4-methyl-5-(piperidine-1-carbonyl)thiazol-2-amine, coupling agent, urea
Reaction
Step 1: 4-chloroaniline is reacted with 4-methyl-5-(piperidine-1-carbonyl)thiazol-2-amine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the intermediate product., Step 2: The intermediate product is then treated with urea in the presence of a base, such as triethylamine, to obtain the final product, 1-(4-Chlorophenyl)-3-(4-methyl-5-(piperidine-1-carbonyl)thiazol-2-yl)urea.
作用机制
1-(4-Chlorophenyl)-3-(4-methyl-5-(piperidine-1-carbonyl)thiazol-2-yl)urea acts as a selective antagonist of the orexin-1 receptor, which is primarily expressed in the hypothalamus. By blocking the activation of this receptor, 1-(4-Chlorophenyl)-3-(4-methyl-5-(piperidine-1-carbonyl)thiazol-2-yl)urea inhibits the release of orexin neuropeptides, which are involved in regulating wakefulness, appetite, and reward-seeking behavior.
生化和生理效应
1-(4-Chlorophenyl)-3-(4-methyl-5-(piperidine-1-carbonyl)thiazol-2-yl)urea has been shown to have a variety of biochemical and physiological effects in preclinical models. It has been shown to increase the levels of the neurotransmitter GABA in certain brain regions, which may contribute to its sedative effects. Additionally, 1-(4-Chlorophenyl)-3-(4-methyl-5-(piperidine-1-carbonyl)thiazol-2-yl)urea has been shown to reduce the levels of the stress hormone corticosterone, which may contribute to its anxiolytic effects.
实验室实验的优点和局限性
One advantage of 1-(4-Chlorophenyl)-3-(4-methyl-5-(piperidine-1-carbonyl)thiazol-2-yl)urea is its selectivity for the orexin-1 receptor, which allows for more precise targeting of this receptor compared to other compounds that may affect multiple receptors. However, one limitation of 1-(4-Chlorophenyl)-3-(4-methyl-5-(piperidine-1-carbonyl)thiazol-2-yl)urea is its relatively short half-life, which may require frequent dosing in preclinical studies.
未来方向
There are several potential future directions for research on 1-(4-Chlorophenyl)-3-(4-methyl-5-(piperidine-1-carbonyl)thiazol-2-yl)urea. One area of interest is its potential therapeutic applications in treating sleep disorders, obesity, and addiction in humans. Additionally, further research is needed to better understand the mechanisms underlying its sedative and anxiolytic effects, as well as its potential side effects and interactions with other drugs. Finally, there is a need for the development of longer-acting formulations of 1-(4-Chlorophenyl)-3-(4-methyl-5-(piperidine-1-carbonyl)thiazol-2-yl)urea for use in clinical settings.
科学研究应用
1-(4-Chlorophenyl)-3-(4-methyl-5-(piperidine-1-carbonyl)thiazol-2-yl)urea has been extensively studied for its potential therapeutic applications in various preclinical models. It has been shown to improve sleep latency and increase total sleep time in animal models of insomnia. Additionally, 1-(4-Chlorophenyl)-3-(4-methyl-5-(piperidine-1-carbonyl)thiazol-2-yl)urea has been investigated for its potential to reduce food intake and body weight in animal models of obesity. Furthermore, it has been studied for its potential to reduce drug-seeking behavior in animal models of addiction.
属性
IUPAC Name |
1-(4-chlorophenyl)-3-[4-methyl-5-(piperidine-1-carbonyl)-1,3-thiazol-2-yl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2S/c1-11-14(15(23)22-9-3-2-4-10-22)25-17(19-11)21-16(24)20-13-7-5-12(18)6-8-13/h5-8H,2-4,9-10H2,1H3,(H2,19,20,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQUYJOJFTYQOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)NC2=CC=C(C=C2)Cl)C(=O)N3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-(4-methyl-5-(piperidine-1-carbonyl)thiazol-2-yl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

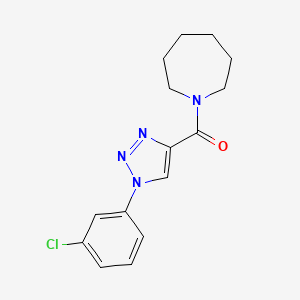
![N-(1-Cyano-1-cyclopropylethyl)-2-[5-(dimethylsulfamoyl)-2-oxopyridin-1-YL]acetamide](/img/structure/B2396032.png)
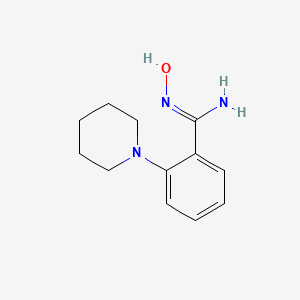
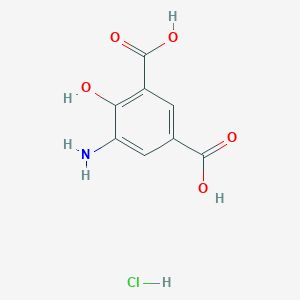
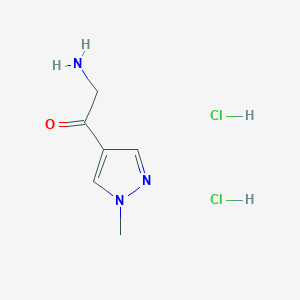
![N-(4-fluoro-3-nitrophenyl)-1-[(4-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2396037.png)
![N-(4-bromophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2396041.png)
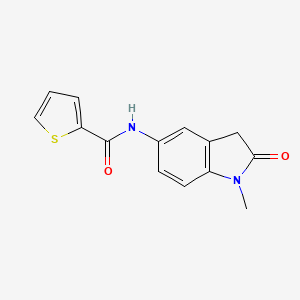

![N-(3,5-dimethylphenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2396046.png)
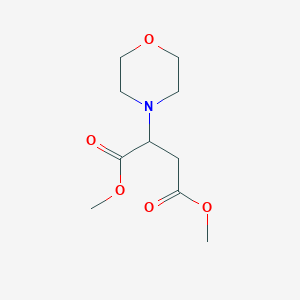
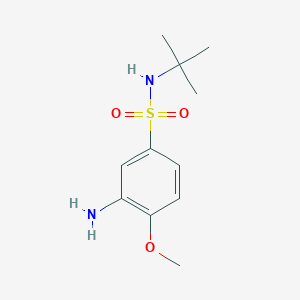
![3-{[4-(Ethoxycarbonyl)piperidino]sulfonyl}benzenecarboxylic acid](/img/structure/B2396051.png)
![(2-Chloropyridin-3-yl)[4-(2-methoxyphenyl)piperazino]methanone](/img/structure/B2396052.png)